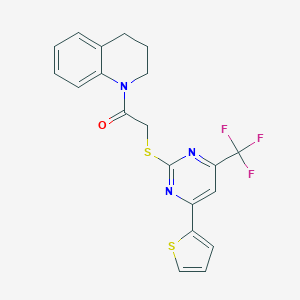![molecular formula C19H17ClN6O B284396 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284396.png)
7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
Studies have shown that the compound has a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to have anticonvulsant effects. Additionally, it has been shown to modulate the activity of various neurotransmitters, including GABA and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potential as a new drug candidate. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to investigate its potential applications in other fields, such as neurology and psychiatry. Additionally, more studies are needed to determine its safety and efficacy in vivo.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesemethoden
The synthesis of 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 4-chloroaniline, 2-methylbenzylamine, and 2-cyanomethylbenzoic acid in the presence of a catalyst and solvent. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C19H17ClN6O |
|---|---|
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H17ClN6O/c1-11-5-3-4-6-15(11)22-18(27)16-12(2)21-19-23-24-25-26(19)17(16)13-7-9-14(20)10-8-13/h3-10,17H,1-2H3,(H,22,27)(H,21,23,25) |
InChI-Schlüssel |
GDBRZJLNZGAIGO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)Cl)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)Cl)C |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)

![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
![N-(3-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284321.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284322.png)
![N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)
![2-[[4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B284329.png)
![2-[({[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284330.png)
![N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284331.png)
![N-(3-ethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284334.png)
![N-(2,4-dimethylphenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284336.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B284337.png)
